2-Sulfamoylbenzamide

Vue d'ensemble

Description

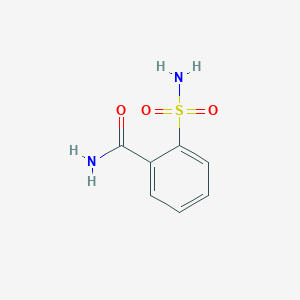

2-Sulfamoylbenzamide is an organic compound with the molecular formula C7H8N2O3S It is a derivative of benzamide, where a sulfamoyl group (-SO2NH2) is attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Sulfamoylbenzamide can be synthesized through various methods. One common approach involves the reaction of chlorosulfonylbenzoic acid with ammonia or an amine to form the corresponding sulfonamide. This intermediate is then converted to the desired benzamide derivative using carbodiimide coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

2-Sulfamoylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the electrophile used.

Applications De Recherche Scientifique

Hepatitis B Virus Inhibition

2-Sulfamoylbenzamide has emerged as a promising candidate for the treatment of Hepatitis B Virus (HBV) infections. It acts as a capsid assembly modulator , inhibiting the assembly of the HBV core protein, which is crucial for viral replication. Research indicates that this compound disrupts the encapsidation process, thereby preventing the formation of infectious viral particles.

- Mechanism of Action : The compound binds to specific sites on the HBV core protein, inhibiting its assembly into functional capsids. This action effectively reduces HBV replication in hepatocytes .

- Case Studies : In one study, several derivatives of this compound were synthesized and evaluated for their anti-HBV activity. Compounds demonstrated submicromolar activities and significant reductions in HBeAg secretion, indicating their potential efficacy in clinical settings .

Selective Inhibition of Aspartic Proteases

This compound derivatives have shown selective inhibition against aspartic proteases such as Cathepsin D and Plasmepsin II. This selectivity is particularly important for developing targeted therapies for diseases like breast cancer and malaria.

- Inhibition Profiles : A study highlighted that certain derivatives exhibited IC50 values ranging from 1.25 to 2.0 μM against Cathepsin D while being inactive against Plasmepsin II. This selectivity suggests that these compounds could be developed into effective therapeutic agents with fewer side effects .

Building Blocks for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecular structures. Its ability to undergo various chemical transformations makes it valuable in the synthesis of pharmaceuticals and other bioactive compounds.

- Synthetic Routes : The synthesis involves chlorosulfonation of benzoic acids followed by amine coupling reactions to form sulfamoylbenzamides . This method allows for the modification of various functional groups to tailor compounds for specific biological activities.

Pharmaceutical Testing

The compound is also utilized as a reference standard in pharmaceutical testing due to its well-characterized properties and biological activities. Its role in drug development processes underscores its importance in medicinal chemistry.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, in the context of hepatitis B virus inhibition, the compound interferes with the assembly of viral nucleocapsids by binding to the core protein, thereby preventing the formation of functional viral particles . This disruption of the viral life cycle makes it an effective antiviral agent.

Comparaison Avec Des Composés Similaires

2-Sulfamoylbenzamide can be compared with other benzamide derivatives and sulfonamides:

Benzamide Derivatives: These compounds share a common benzamide core but differ in their substituents, which can significantly alter their biological activity.

Sulfonamides: Similar to this compound, sulfonamides contain the sulfonamide group but may have different aromatic or aliphatic backbones.

List of Similar Compounds

Benzamide: The parent compound without the sulfamoyl group.

Sulfanilamide: A sulfonamide with an aniline backbone.

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide: A derivative with potent inhibitory activity against h-NTPDases.

Activité Biologique

2-Sulfamoylbenzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly as an antiviral agent and enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and structure-activity relationships (SAR) derived from recent studies.

Antiviral Activity

This compound has been identified as a promising candidate in the fight against the Hepatitis B virus (HBV). Research indicates that derivatives of sulfamoylbenzamide can act as capsid assembly modulators, effectively disrupting the viral assembly process.

Key Findings:

- Inhibition of HBV Capsid Assembly : Studies have shown that certain sulfamoylbenzamide derivatives exhibit significant anti-HBV activity, with some compounds reducing HBeAg secretion by up to 90% at concentrations of 3-4 μM .

- Mechanism of Action : The compounds appear to interfere with the stabilization and maturation of the HBV capsid, thereby preventing the release of relaxed capsids into the nucleus and subsequent cccDNA formation .

- Safety Profile : In vitro evaluations demonstrated that these compounds have favorable toxicity profiles in human hepatocytes and lymphocytes .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its role as an enzyme inhibitor. Notably, it has shown selective inhibition against human ecto-nucleotide triphosphate diphosphohydrolases (NTPDases), which are implicated in various pathological conditions.

Inhibition Data:

- Selectivity : The most potent inhibitor among synthesized derivatives was found to be 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid with an IC50 of 0.28 ± 0.07 μM against h-NTPDase8 .

- Structure-Activity Relationships : The SAR studies revealed that specific substitutions on the benzamide ring significantly influence inhibitory potency. For example, compounds with N-cyclopropyl ring substitutions showed enhanced activity compared to those with morpholine rings .

Comparative Biological Activity

The following table summarizes the biological activities and potencies of selected sulfamoylbenzamide derivatives against various targets:

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HBV Capsid Assembly | 3-4 | Disruption of capsid formation |

| 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 | Competitive inhibition |

| Compound 3i | h-NTPDase1 | 2.88 ± 0.13 | Selective inhibition |

Case Studies

- HBV Research : In a study evaluating a series of sulfamoylbenzamide derivatives, several compounds demonstrated submicromolar activities against HBV, highlighting their potential as therapeutic agents for chronic hepatitis B infection .

- Enzyme Inhibition Studies : Another research effort focused on synthesizing sulfamoyl-benzamides as selective inhibitors for h-NTPDases, revealing that certain structural modifications could enhance selectivity and potency significantly .

Propriétés

IUPAC Name |

2-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c8-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBLZLWZAHUKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594314 | |

| Record name | 2-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36547-00-9 | |

| Record name | 2-Sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Sulfamoylbenzamide derivatives attractive for targeting Cathepsin D?

A: Research indicates that certain this compound derivatives exhibit selective inhibition of Cathepsin D over other aspartic proteases like Plasmepsin II []. This selectivity is crucial as Cathepsin D is a promising drug target for diseases like breast cancer, while Plasmepsin II is essential for the malaria parasite Plasmodium falciparum. Targeting Cathepsin D without affecting Plasmepsin II could lead to therapies with fewer side effects.

Q2: How do these compounds interact with Cathepsin D at a molecular level?

A: While the exact binding mode requires further investigation, docking studies suggest that this compound derivatives interact favorably with the active site of Cathepsin D []. These compounds likely establish interactions with key amino acid residues within the enzyme's active site, hindering its catalytic activity. Notably, these compounds demonstrated better docking scores with Cathepsin D compared to Plasmepsin II, aligning with their observed selectivity.

Q3: What is the significance of the reported IC50 values for these compounds?

A: The study identified N-(3-chlorophenyl)-2-sulfamoylbenzamide as the most potent inhibitor among the tested this compound derivatives, exhibiting an IC50 value of 1.25 μM against Cathepsin D []. This finding, along with the IC50 values ranging from 1.25-2.0 μM for other tested derivatives, suggests that these compounds effectively inhibit Cathepsin D at micromolar concentrations. Further research is needed to optimize their potency and explore their efficacy in biological systems.

Q4: How does the structure of this compound derivatives relate to their inhibitory activity?

A: While the research primarily focuses on a small set of this compound derivatives, it highlights the influence of substituents on the phenyl ring on inhibitory activity against Cathepsin D []. Further structure-activity relationship (SAR) studies are crucial to understand how modifications to the this compound scaffold influence potency, selectivity, and pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.